Biclotymol

Catalog No.
S521201
CAS No.
15686-33-6
M.F
C21H26Cl2O2
M. Wt
381.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biclotymol

CAS Number

15686-33-6

Product Name

Biclotymol

IUPAC Name

4-chloro-2-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-6-propan-2-ylphenol

Molecular Formula

C21H26Cl2O2

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C21H26Cl2O2/c1-10(2)14-8-18(22)12(5)16(20(14)24)7-17-13(6)19(23)9-15(11(3)4)21(17)25/h8-11,24-25H,7H2,1-6H3

InChI Key

HNOOXWDWUSLXOB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl

Solubility

Soluble in DMSO

Synonyms

2,2-methylenebis(4-chloro-3-methyl-isopropylphenol), biclotymol

Canonical SMILES

CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl

Description

The exact mass of the compound Biclotymol is 380.131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties

Studies suggest biclotymol may possess anti-inflammatory properties. Research has evaluated its effects on inflammation caused by LPS (lipopolysaccharide), a molecule found in the outer membrane of gram-negative bacteria [1]. Biclotymol treatment in mice inhibited the production of inflammatory mediators, indicating its potential for treating inflammatory diseases [1].

Source

[1]

Biclotymol, chemically known as 2,2'-methylenebis(4-chloro-3-methyl-6-isopropylphenol), is a synthetic compound primarily recognized for its application as a pulmonary antiseptic. Its molecular formula is C21H26Cl2O2, and it is characterized by a unique structure that includes two chlorinated phenolic groups linked by a methylene bridge. This compound is notable for its antimicrobial properties and has been utilized in various therapeutic contexts, particularly in respiratory treatments.

Biclotymol's mechanism of action against microorganisms is believed to be multi-faceted []. Here are some potential mechanisms based on available research:

  • Disruption of Microbial Membranes: The lipophilic nature of biclotymol allows it to interact with and potentially damage the cell membranes of bacteria and fungi, leading to cell death [, ].
  • Anti-inflammatory and Analgesic Effects: Studies suggest biclotymol may possess anti-inflammatory and pain-relieving properties that contribute to sore throat relief [].

While generally considered safe for topical use in lozenges and sprays, high doses of biclotymol may cause gastrointestinal upset []. Further research is needed to definitively assess its safety profile.

, which contribute to its functionality and stability. Key reactions include:

  • Oxidation: Biclotymol can be oxidized to form quinone derivatives, which may enhance its antimicrobial activity .
  • Hydrogen Bonding: The compound exhibits significant hydrogen bonding, particularly in solvated forms, which influences its crystallization and stability .
  • Thermodynamic Changes: Studies have shown that high-energy milling of Biclotymol can induce disorder and alter its thermodynamic properties, affecting its reactivity and stability under different conditions .

Biclotymol is primarily known for its antimicrobial activity, particularly against respiratory pathogens. It has been shown to possess:

  • Antiseptic Properties: Effective in treating infections due to its ability to inhibit bacterial growth.
  • Anti-inflammatory Effects: Biclotymol may also exhibit anti-inflammatory properties, making it beneficial in treating conditions associated with inflammation in the respiratory tract .

The synthesis of Biclotymol typically involves the condensation of halogenated phenols with aldehydes in suitable solvents. A common method includes:

  • Starting Materials: Using 4-chloro-3-methyl-6-isopropylphenol and formaldehyde.
  • Reaction Conditions: Conducting the reaction under controlled temperature and pressure conditions to facilitate the formation of the methylene bridge.
  • Purification: Following synthesis, the compound is purified through crystallization or distillation methods to achieve the desired purity for therapeutic use .

Research on Biclotymol's interactions has revealed insights into its behavior in biological systems:

  • Solvate Interactions: Studies have indicated that Biclotymol forms solvates with solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMA), influencing its solubility and bioavailability .
  • Thermodynamic Properties: The compound's thermodynamic behavior under various milling conditions has been explored, revealing how processing affects its stability and reactivity .

Biclotymol shares structural similarities with several other bisphenolic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Bisphenol ATwo phenolic rings connected by a carbon chainWidely used in plastics; concerns over endocrine disruption.
Bisphenol SSimilar to Bisphenol A but with sulfonyl groupsConsidered a safer alternative to Bisphenol A; less estrogenic activity.
BiclotymolTwo chlorinated phenolic groups with methylene bridgeSpecifically targeted for antimicrobial applications in respiratory treatments.

Biclotymol stands out due to its specific application as a pulmonary antiseptic, along with its unique structural features that enhance its biological activity compared to other bisphenolic compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

380.1309855 g/mol

Monoisotopic Mass

380.1309855 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W4K0AE8XW9

Other CAS

15686-33-6

Wikipedia

Biclotymol

Dates

Modify: 2023-08-15
1: Schammé B, Couvrat N, Malpeli P, Delbreilh L, Dupray V, Dargent É, Coquerel G. Crystallization kinetics and molecular mobility of an amorphous active pharmaceutical ingredient: A case study with Biclotymol. Int J Pharm. 2015 Jul 25;490(1-2):248-57. doi: 10.1016/j.ijpharm.2015.05.036. Epub 2015 May 21. PubMed PMID: 26003417.
2: Tripathi P, Romanini M, Tamarit JL, Macovez R. Collective relaxation dynamics and crystallization kinetics of the amorphous Biclotymol antiseptic. Int J Pharm. 2015 Nov 10;495(1):420-7. doi: 10.1016/j.ijpharm.2015.09.012. Epub 2015 Sep 10. PubMed PMID: 26364713.
3: Schammé B, Couvrat N, Malpeli P, Dudognon E, Delbreilh L, Dupray V, Dargent É, Coquerel G. Transformation of an active pharmaceutical ingredient upon high-energy milling: A process-induced disorder in Biclotymol. Int J Pharm. 2016 Feb 29;499(1-2):67-73. doi: 10.1016/j.ijpharm.2015.12.032. Epub 2015 Dec 17. PubMed PMID: 26707413.
4: Céolin R, Tamarit JL, Barrio M, López DO, Nicolaï B, Veglio N, Perrin MA, Espeau P. Overall monotropic behavior of a metastable phase of biclotymol, 2,2'-methylenebis(4-chloro-3-methyl-isopropylphenol), inferred from experimental and topological construction of the related P-T state diagram. J Pharm Sci. 2008 Sep;97(9):3927-41. doi: 10.1002/jps.21285. PubMed PMID: 18200530.
5: Charfi O, Lakhoua G, Sahnoun R, Badri T, Daghfous R, El Aidli S, Kastalli S, Zaïem A. DRESS Syndrome Following Levofloxacin Exposure With Positive Patch-test. Therapie. 2015 Nov-Dec;70(6):547-9. doi: 10.2515/therapie/2015046. Epub 2015 Aug 3. Review. PubMed PMID: 26238129.
6: Karpova E, Giacomelli L, Tumietto F. Role of biclotymol-based products in the treatment of infectious sore throat. Eur Rev Med Pharmacol Sci. 2017 Aug;21(16):3736-3743. PubMed PMID: 28925466.

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